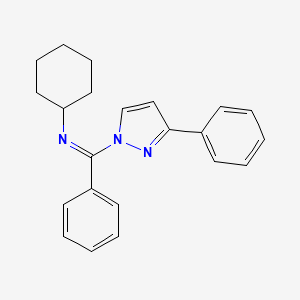
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is a chemical compound with the molecular formula C4H2ClF3O. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride typically involves the reaction of trifluoromethyl ketones with chlorinating agents. One common method is the reaction of 3-oxo-2-(trifluoromethyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3COCH2COOH+SOCl2→CF3COCH2COCl+SO2+HCl
This method yields the desired compound along with by-products such as sulfur dioxide and hydrogen chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by oxidation.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the trifluoromethyl group.
Methacryloyl Chloride: Contains a methyl group instead of a trifluoromethyl group.
Propionyl Chloride: Lacks the double bond and trifluoromethyl group.
Uniqueness
3-Oxo-2-(trifluoromethyl)prop-2-enoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
62935-55-1 |
|---|---|
Formule moléculaire |
C4ClF3O2 |
Poids moléculaire |
172.49 g/mol |
InChI |
InChI=1S/C4ClF3O2/c5-3(10)2(1-9)4(6,7)8 |
Clé InChI |
UEZFIUNEJSWINB-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(=O)Cl)C(F)(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



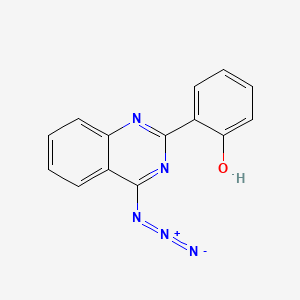
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
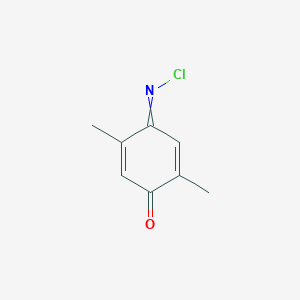

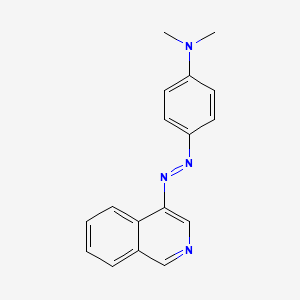
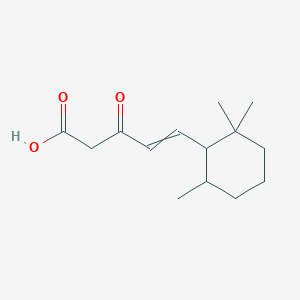
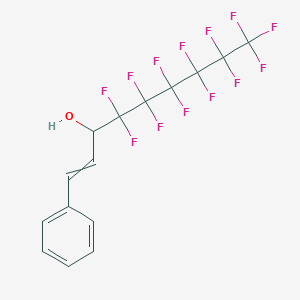


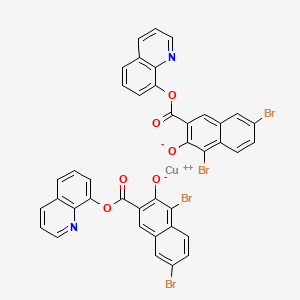
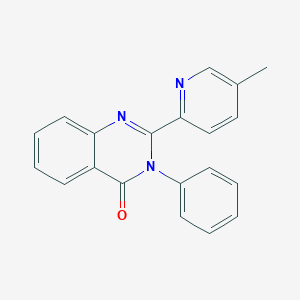
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
